molecular formula C17H17N5O3S2 B11022003 2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11022003
M. Wt: 403.5 g/mol
InChI Key: XXBUNGAPASORJV-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:

      Acetyl group: This is the acyl group derived from acetic acid (CH₃CO-).

      Furan-2-ylmethyl group: This group contains a furan ring (a five-membered aromatic ring with one oxygen atom) attached to a methyl group.

      Amino group: The nitrogen-containing group (-NH₂).

      Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene group: This complex moiety includes a cyclopropyl ring fused to a thiadiazole ring.

      4-Methyl-1,3-thiazole-5-carboxamide group: Another heterocyclic ring system with a carboxamide functional group.

  • Overall, this compound combines various aromatic and heterocyclic components.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: AF is used as a building block in organic synthesis due to its versatile functional groups.

      Biology: It may serve as a pharmacophore or ligand in drug discovery.

      Medicine: AF derivatives could have antibiotic properties.

      Industry: AF is a valuable food additive.

    • Further research explores its potential in these areas.
  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
  • Comparison with Similar Compounds

    • AF’s uniqueness lies in its combination of diverse functional groups.
    • Similar compounds include other acyl furans (e.g., propionyl furan and butyryl furan).

    Properties

    Molecular Formula

    C17H17N5O3S2

    Molecular Weight

    403.5 g/mol

    IUPAC Name

    2-[acetyl(furan-2-ylmethyl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C17H17N5O3S2/c1-9-13(14(24)19-16-21-20-15(27-16)11-5-6-11)26-17(18-9)22(10(2)23)8-12-4-3-7-25-12/h3-4,7,11H,5-6,8H2,1-2H3,(H,19,21,24)

    InChI Key

    XXBUNGAPASORJV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NN=C(S3)C4CC4

    Origin of Product

    United States

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